N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
This compound features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:
- 3-position: Phenyl group.
- 5-position: Methyl group.
- 2-position: Trifluoromethyl (CF₃) group.
- 7-position: Amine linked to a 4-bromophenyl moiety.
The bromine atom at the para position of the phenylamine introduces steric bulk and enhanced lipophilicity, which may influence solubility, metabolic stability, and target binding compared to other analogs .
Eigenschaften
Molekularformel |
C20H14BrF3N4 |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H14BrF3N4/c1-12-11-16(26-15-9-7-14(21)8-10-15)28-19(25-12)17(13-5-3-2-4-6-13)18(27-28)20(22,23)24/h2-11,26H,1H3 |
InChI-Schlüssel |
ALDLZHBGIBFGKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Br)C(F)(F)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method involves the condensation of 4-bromoaniline with 5-methyl-3-phenyl-2-(trifluoromethyl)pyrazole-4-carbaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with guanidine carbonate in the presence of a base to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new materials with unique photophysical properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Variations in the 3-Position Substituent
Variations in the 5-Position Substituent
Variations in the 2-Position Substituent
Variations in the 7-Amine Substituent
Biologische Aktivität
N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and enzyme inhibitor, making it a subject of interest for further research and development.
Chemical Structure and Properties
The compound's structure features a bromophenyl group, a trifluoromethyl moiety, and a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrF3N4 |
| Molecular Weight | 441.2 g/mol |
| IUPAC Name | N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines have significant anticancer properties. A study evaluated the anticancer activity of various synthesized pyrazolo derivatives against human breast cancer cell lines (MDA-MB-231) using the MTT assay. The results demonstrated that certain derivatives exhibited notable growth inhibition compared to controls, suggesting that modifications in the structure can enhance their efficacy against cancer cells .
Case Study:
In one study, a library of synthesized pyrazolo derivatives was screened for their anticancer activity. Among them, compounds with specific substitutions showed IC50 values as low as 0.59 µM against MCF7 cells, indicating strong cytotoxic effects. This highlights the potential of modifying the pyrazolo framework to improve therapeutic outcomes .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism involves binding to the ATP-binding sites of CDKs, thus disrupting their function and leading to decreased cell proliferation .
Synthesis and Functionalization
The synthesis of N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions that include cyclization and amidation processes. Recent advancements have optimized these synthetic routes for better yield and purity, allowing for more extensive studies on biological activity.
Summary of Findings
The biological activity of N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is characterized by:
- Anticancer Potential: Demonstrated through various studies showing growth inhibition in cancer cell lines.
- Enzyme Inhibition: Particularly against CDKs, which may provide a pathway for developing new cancer therapies.
Q & A
Basic Research Questions
Q. How can the synthesis of N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine be optimized for yield and purity?
- Methodological Answer : Optimize reaction conditions by using catalysts (e.g., palladium for cross-coupling), controlled temperatures (e.g., reflux in polar aprotic solvents like NMP), and solvent systems (e.g., EtOAc/hexane for purification). Column chromatography with gradients (15–20% EtOAc/hexane) is effective for isolating the compound, though yields may remain moderate (20–30%) due to steric hindrance from substituents .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Combine / NMR to confirm substitution patterns (e.g., trifluoromethyl and bromophenyl groups), HRMS for molecular weight validation, and single-crystal X-ray diffraction to resolve steric effects from bulky substituents. IR spectroscopy can identify functional groups like amines or trifluoromethyl .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or dehydrogenase targets) using recombinant proteins and cell-based viability assays (e.g., MTT in cancer lines). Prioritize targets where trifluoromethyl groups enhance binding affinity, as seen in analogous pyrazolo[1,5-a]pyrimidines .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition.
- Introduce polar moieties (e.g., pyridylmethylamine) via Suzuki coupling to improve solubility and target engagement .
- Use molecular docking to predict interactions with active sites (e.g., Plasmodium dihydroorotate dehydrogenase) .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer : Reconcile discrepancies by standardizing assay conditions (e.g., ATP concentrations in kinase assays) and validating purity via HPLC. Cross-test in isogenic cell lines to isolate confounding factors (e.g., metabolic stability differences) .
Q. What strategies improve metabolic stability without compromising potency?
- Methodological Answer :
- Replace labile groups (e.g., methyl with cyclopropyl) to reduce oxidative metabolism.
- Introduce fluorine atoms or trifluoromethyl groups at metabolically vulnerable positions to block CYP450-mediated degradation .
- Assess stability in microsomal assays and correlate with logP values to balance lipophilicity and bioavailability .
Experimental Design & Data Analysis
Q. How can crystallography aid in understanding this compound’s binding mode?
- Methodological Answer : Co-crystallize the compound with target proteins (e.g., A2A adenosine receptor homologs) to resolve binding interactions. Analyze dihedral angles and hydrogen-bonding networks (e.g., N–H⋯N interactions) to guide lead optimization .
Q. What computational tools are effective for predicting off-target effects?
- Methodological Answer : Use molecular dynamics simulations to assess selectivity over related receptors (e.g., adenosine A1/A3). Pair with cheminformatics platforms (e.g., Schrödinger’s QikProp) to predict ADMET profiles and prioritize derivatives with >1000-fold selectivity .
Notes on Data Reproducibility
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
